molecular formula C16H23NO3S2 B2906788 N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide CAS No. 1797561-25-1

N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2906788
CAS No.: 1797561-25-1
M. Wt: 341.48
InChI Key: YCFNFMQYBLMDLO-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide is a synthetic specialty chemical of significant interest in medicinal and agrochemical research. This compound features a unique hybrid structure, combining a rigid, lipophilic adamantane moiety with a thiophene sulfonamide group, a privileged scaffold known for its diverse biological activities. The thiophene-2-sulfonamide component is a well-established building block in chemical synthesis . Sulfonamide derivatives, in general, have demonstrated a wide range of potent pharmacological effects, serving as effective chemotherapeutic agents that can cause cell cycle perturbation and disrupt microtubule assembly . Furthermore, novel synthesized sulfonamides have been extensively investigated as antitumor agents . Some derivatives act as protease inhibitors or exhibit anti-carbonic anhydrase activity, which is a critical enzyme associated with cancer progression . The adamantane group is prized in drug design for its ability to enhance metabolic stability and influence pharmacokinetic properties. In parallel, thiophene-sulfonamide hybrids have shown remarkable utility in agrochemical discovery. Research indicates that such structures can possess excellent fungicidal activities . For instance, certain N-(thiophen-2-yl) nicotinamide derivatives have exhibited high activity against destructive plant pathogens like cucumber downy mildew, outperforming some commercial fungicides . This makes this compound a compelling candidate for further investigation in the development of novel crop protection agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-20-16(10-17-22(18,19)15-3-2-4-21-15)13-6-11-5-12(8-13)9-14(16)7-11/h2-4,11-14,17H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFNFMQYBLMDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Methoxylation: The adamantane core is then methoxylated using methanol in the presence of an acid catalyst.

    Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction, where thiophene is treated with sulfur trioxide followed by reaction with ammonia to form the sulfonamide group.

    Coupling Reaction: Finally, the methoxyadamantane and thiophene-2-sulfonamide are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications of N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide

This compound is a complex organic compound featuring an adamantane core structure. This unique structure and biological activity make it suitable for various scientific research applications.

Potential Applications

  • Medicinal Chemistry this compound shows potential as a drug candidate.
  • Materials Science This compound can be used to develop advanced materials with specific electronic or optical properties.
  • Biological Research It can be used to study its interactions with biological molecules and potential therapeutic effects.
  • Industrial Applications this compound can be used as a precursor in synthesizing other complex organic compounds.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Forms sulfone derivatives when oxidized using oxidizing agents like potassium permanganate in an acidic medium.
  • Reduction Forms amine derivatives when reduced using reducing agents like lithium aluminum hydride in anhydrous ether.
  • Substitution Undergoes nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols in the presence of a base, resulting in substituted sulfonamide derivatives.

Carbonic Anhydrase Inhibitors

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide (CAS-linked derivative) Molecular Formula: C₁₇H₂₁N₃O₄S₂ Key Features: Cyclohexyl group, nitroaniline substituent, intramolecular N–H⋯O hydrogen bonding. Bioactivity: Reported as a CB2 receptor agonist, suggesting anti-inflammatory or neuroprotective applications . The nitroaniline moiety introduces redox-sensitive properties absent in the methoxyadamantane derivative.

Thiophene Fentanyl Hydrochloride (Thiofuranyl fentanyl)

  • Molecular Formula : C₂₄H₂₆N₂OS•HCl
  • Key Features : Thiophene-linked opioid scaffold.
  • Bioactivity : Potent μ-opioid receptor agonist with high toxicity risks; structurally distinct due to the absence of sulfonamide and adamantane groups .
  • Comparison : Highlights the divergent applications of thiophene derivatives—sulfonamides (enzyme modulation) vs. opioids (CNS analgesia).

Benzilic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Key Features : Aryl-hydroxyl groups, carboxylic acid functionality.
  • Bioactivity : Anticholinergic and anticonvulsant properties.
  • Comparison : The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity compared to carboxylic acids, influencing target selectivity .
Physicochemical and Pharmacokinetic Properties
Property N-[(2-Methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Thiophene Fentanyl Hydrochloride
Molecular Weight ~395 g/mol (estimated) 395.5 g/mol 440.99 g/mol
LogP (Lipophilicity) High (adamantane enhances lipophilicity) Moderate (cyclohexyl reduces rigidity) Very high (opioid backbone)
Hydrogen Bond Acceptors 5 (sulfonamide O, thiophene S, methoxy O) 7 (additional nitro group) 3 (limited polar groups)
Bioactivity Hypothetical CNS modulation CB2 receptor agonism μ-opioid receptor agonism

Key Observations :

  • The adamantane group confers superior blood-brain barrier penetration compared to cyclohexyl or benzilic acid derivatives .
  • Thiophene fentanyl’s opioid activity underscores the criticality of sulfonamide vs. amine functionalities in determining pharmacological class.

Q & A

Q. What are the common synthetic routes for preparing N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide linkage formation : Reacting a thiophene-2-sulfonyl chloride derivative with a methoxyadamantane-containing amine under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Adamantane functionalization : Introducing the methoxy group via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like BF₃·Et₂O .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Reaction progress is monitored via TLC, and intermediates are characterized by NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated?

Structural validation employs:

  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyadamantane protons at δ 3.2–3.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Temperature control : Lowering temperatures during sulfonamide formation to reduce side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve adamantane functionalization efficiency . Statistical tools like Design of Experiments (DoE) systematically evaluate parameter interactions .

Q. How do researchers resolve contradictions in reported biological activities of sulfonamide-thiophene hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) are addressed through:

  • Comparative assays : Testing compounds under standardized conditions (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) .
  • Target-specific studies : Enzyme inhibition assays (e.g., carbonic anhydrase or kinase profiling) to identify mechanistic pathways .
  • Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing methoxy with halogen groups) to isolate activity contributors .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

Computational approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with targets like cyclooxygenase-2 .
  • ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • MD simulations : GROMACS models stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies mitigate solubility challenges during formulation of sulfonamide-adamantane derivatives?

Solubility enhancement methods:

  • Co-solvent systems : PEG-400 or cyclodextrins improve aqueous solubility .
  • Salt formation : Reacting with HCl or sodium bicarbonate to generate ionic derivatives .
  • Nanoformulation : Encapsulation in PLGA nanoparticles for sustained release .

Q. How are degradation products of this compound characterized under stress conditions?

Forced degradation studies involve:

  • Hydrolytic degradation : Incubation at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) at 37°C for 24h .
  • Oxidative stress : Treatment with 3% H₂O₂ to identify sulfone or sulfoxide byproducts .
  • Analytical tools : HPLC-MS/MS (Q-TOF) detects and quantifies degradation products .

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